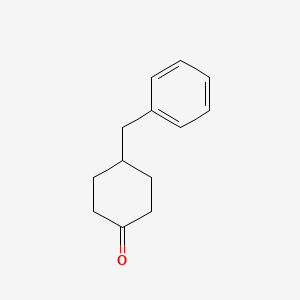

4-Benzylcyclohexanone

Übersicht

Beschreibung

4-Benzylcyclohexanone is an organic compound with the molecular formula C13H16O and a molecular weight of 188.26 g/mol It is a derivative of cyclohexanone, where a benzyl group is attached to the fourth carbon of the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Benzylcyclohexanone can be synthesized through several methods. One common method involves the reaction of 1,4-cyclohexanedione mono(2,2-dimethyltrimethylene ketal) with benzylmagnesium bromide . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Benzylcyclohexanone undergoes various chemical reactions typical of ketones and benzyl-substituted compounds. These include:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can yield 4-benzylcyclohexanol or other reduced forms.

Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: 4-Benzylcyclohexanoic acid.

Reduction: 4-Benzylcyclohexanol.

Substitution: Various substituted benzylcyclohexanones depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

1.1 Organic Synthesis

4-Benzylcyclohexanone serves as a valuable intermediate in the synthesis of various organic compounds. Its structural features allow for diverse functionalization strategies, making it useful in the preparation of complex molecules. For instance, it can undergo reactions such as:

- Aldol Condensation : Utilizing its ketone functionality to form larger carbon frameworks.

- Radical Reactions : The compound can participate in radical coupling reactions, which are essential for constructing complex cyclic structures.

A notable study demonstrated the use of this compound in a tandem carbene and photoredox-catalyzed synthesis of substituted cycloalkanones. This method allows for the formation of two contiguous C–C bonds under mild conditions, showcasing its potential in synthesizing complex cyclic scaffolds relevant to pharmaceuticals and materials industries .

1.2 Polymer Chemistry

The compound has also been explored as a precursor in polymer chemistry. Its ability to act as a building block for polymerization reactions can lead to the development of new materials with tailored properties. Research indicates that derivatives of cyclohexanones can serve as metal ligands in Ziegler-Natta catalysts, which are pivotal in polymerizing ethylene and propylene .

Medicinal Chemistry

2.1 Drug Development

This compound has been investigated for its potential therapeutic applications. It has been utilized in the synthesis of various pharmaceutical agents aimed at treating pain without the side effects commonly associated with opioids. For example, derivatives of this compound have been reported to exhibit analgesic properties while minimizing adverse effects like nausea and vomiting .

2.2 Biological Activity

The biological activity of compounds derived from this compound has been explored in numerous studies. These derivatives have shown promise in exhibiting anti-inflammatory and immunomodulatory effects, making them candidates for further investigation in drug development aimed at treating inflammatory diseases .

Case Study 1: Synthesis of Cycloalkanones

In a recent study, researchers developed a method for synthesizing α,β-disubstituted cyclohexanones using this compound as a starting material. The reaction involved a formal [5+1] cycloaddition that effectively constructed complex cyclic structures relevant to medicinal chemistry .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Dilute conditions | 77 | Optimal yield achieved under specific conditions |

| Modified Beckmann conditions | 77 | Resulted in caprolactam synthesis |

Case Study 2: Drug Formulation

Another study focused on the formulation of analgesic compounds derived from this compound. The synthesized compounds were evaluated for their efficacy in pain management, highlighting their potential as safer alternatives to traditional opioids .

| Compound Structure | Efficacy | Side Effects |

|---|---|---|

| Compound A | High | Minimal |

| Compound B | Moderate | Moderate |

Wirkmechanismus

The mechanism of action of 4-Benzylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The benzyl group can undergo electrophilic substitution, influencing the compound’s reactivity and interaction with other molecules.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone: A simpler ketone without the benzyl group.

2-Benzylcyclohexanone: Similar structure but with the benzyl group attached to the second carbon.

4-tert-Butylcyclohexanone: Another substituted cyclohexanone with a tert-butyl group at the fourth position.

Uniqueness: 4-Benzylcyclohexanone is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and potential applications. The presence of the benzyl group at the fourth position provides distinct steric and electronic effects compared to other substituted cyclohexanones.

Biologische Aktivität

4-Benzylcyclohexanone (C13H16O) is a cyclic ketone with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound has been studied for its effects on different biological systems, including its interaction with enzymes and receptor proteins. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound is characterized by its structural formula, which includes a cyclohexane ring with a benzyl group and a ketone functional group. Its molecular weight is approximately 188.27 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens.

- Antioxidant Effects : It has been demonstrated to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may have implications for drug development.

Antimicrobial Activity

A study conducted by researchers at the University of Manchester explored the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 14 | 60 |

Antioxidant Activity

In another investigation, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Enzyme Inhibition Studies

The inhibition of carbonic anhydrase (CA) by this compound was evaluated in vitro. The compound showed competitive inhibition with an IC50 value of 25 µM against human carbonic anhydrase isoforms I and II.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and alters membrane permeability.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing oxidative stress.

- Enzyme Interaction : The structural features of this compound allow it to fit into the active sites of enzymes, inhibiting their function.

Eigenschaften

IUPAC Name |

4-benzylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEOFISCGXWYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.